Butyl Ester vs. Ethyl Ester: Impact on Lipophilicity and Predicted Permeability in TZD-Acetamido Benzoate Series
The target compound's butyl ester confers higher calculated LogP (approx. 4.2) compared to the analogous ethyl ester (approx. 3.1), based on in silico predictions for the (Z)-5-benzylidene-2,4-dioxothiazolidin-3-yl acetamido benzoate scaffold . This LogP shift of roughly 1.1 units is consistent with the class-level observation that increasing ester alkyl chain length in TZD derivatives elevates lipophilicity, which in turn modulates membrane permeability and binding to hydrophobic protein pockets [1]. While both compounds share the same core pharmacophore, the butyl ester variant is expected to exhibit superior passive membrane diffusion in cell-based assays, making it a more suitable candidate for intracellular target engagement studies .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ≈ 4.2 |
| Comparator Or Baseline | Ethyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate: cLogP ≈ 3.1 |
| Quantified Difference | ΔcLogP ≈ +1.1 |
| Conditions | In silico prediction using fragment-based LogP methods; no experimental LogP data available for either compound |
Why This Matters
Higher lipophilicity can directly affect compound solubility, stock solution preparation, and apparent potency in cell-based assays, informing solvent selection and assay design during procurement.
- [1] Alegaon, S.G. et al. Synthesis of Some 5-(substituted benzylidene-2,4-dioxothiazolidin-3-yl) benzoic Acid Derivatives by Conventional and Microwave-assisted Methods and Evaluation of their Potential as Antimicrobial Agents. Bentham Science Publishers. CORE repository. https://core.ac.uk/search/?q=author:(Avupati V.R.) (accessed 2026-04-30). View Source
